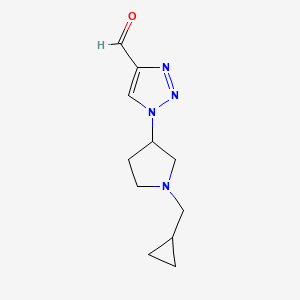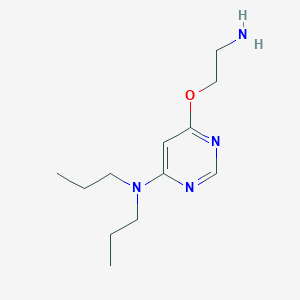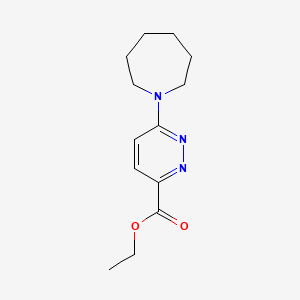
1-(((3-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Descripción general
Descripción
1-(((3-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is a useful research compound. Its molecular formula is C10H10FNO2 and its molecular weight is 195.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Palladium-catalyzed Cyclization for Heterocyclic Compounds
Research demonstrates the utility of palladium-catalyzed cyclization involving bromopyridine carbaldehydes, which could be analogous to the reactivity of the fluoropyridinyl compound . Such cyclizations afford heterocyclic compounds with potential pharmaceutical relevance (Cho & Kim, 2008).
Synthesis of Fluorinated Pyrroles
The synthesis of fluorinated pyrroles from bromomethyl pyrrolines, utilizing electrophilic difluorination, highlights a pathway to access fluorinated heterocycles. This methodology may provide insights into the manipulation of similar fluoropyridinyl compounds for the synthesis of new materials or pharmaceuticals (Surmont et al., 2009).
Ionic Liquid-Mediated Knoevenagel Condensation
Ionic liquids offer a green chemistry approach to condensation reactions, including those involving aldehydes similar to the compound of interest. This reflects the compound's potential applicability in environmentally friendly synthetic processes (Hangarge, Jarikote, & Shingare, 2002).
Photochemical Formation of Oxetanes
The photochemistry involved in the formation of oxetanes from aldehydes and ketones, including cyclopropane carbaldehydes, underscores the potential for generating cyclic compounds with unique properties. This could hint at applications in developing novel photo-responsive materials or pharmaceuticals (Funke & Cerfontain, 1976).
Cobalt-Catalyzed Fluoroallylation
Cobalt-catalyzed reactions involving difluorinated cyclopropanes, similar to the fluoropyridinyl cyclopropane structure, demonstrate innovative methods for constructing fluorinated compounds, potentially offering new avenues in pharmaceutical synthesis or material science (Ai et al., 2022).
Propiedades
IUPAC Name |
1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-2-1-5-12-9(8)14-7-10(6-13)3-4-10/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRHDVPHSBVDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=C(C=CC=N2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin](/img/structure/B1492517.png)











